molecular formula C20H15ClN2O5S B5959478 ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5959478
M. Wt: 430.9 g/mol
InChI Key: OZDRPIGDWSMHNH-FIMHLPJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

The synthesis of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, hydrogen peroxide, and various nucleophiles. Major products formed from these reactions include amino derivatives, sulfoxides, and substituted thiophenes.

Scientific Research Applications

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have potential as enzyme inhibitors or receptor modulators.

    Medicine: It is being investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    3-Aminopropyltriethoxysilane (APTES): Used for supplying amino groups for further modifications.

    Other thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents, leading to different chemical and biological properties

Properties

IUPAC Name

ethyl (5Z)-2-(3-chlorophenyl)imino-4-hydroxy-5-[(4-nitrophenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-18(24)16(10-12-6-8-15(9-7-12)23(26)27)29-19(17)22-14-5-3-4-13(21)11-14/h3-11,24H,2H2,1H3/b16-10-,22-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDRPIGDWSMHNH-FIMHLPJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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